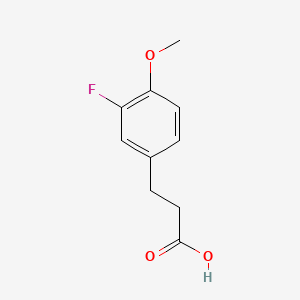

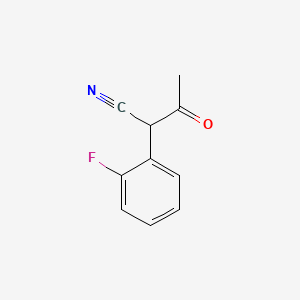

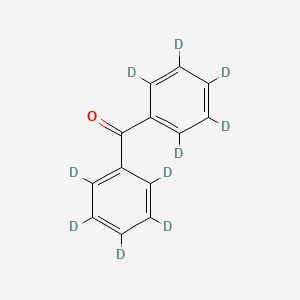

![molecular formula C14H20N2O5S B1335071 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid CAS No. 125393-21-7](/img/structure/B1335071.png)

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

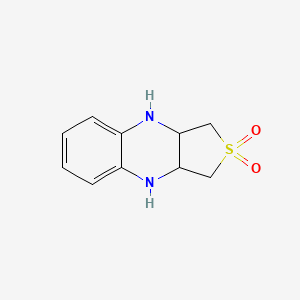

The compound “4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid” is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 . It is used for research purposes .

Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been described in recent advances. They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(Morpholine-4-sulfonyl)-phenylamine”, involves a multi-step reaction with chlorosulfonic acid, pyridine, and sodium hydroxide in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) .Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .科学研究应用

Antimicrobial and Modulating Activity

One significant application of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid, and its related compounds, lies in its antimicrobial properties. For example, 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, shows antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus and Escherichia coli. This compound, when combined with other antibiotics like amikacin, can significantly reduce the minimum inhibitory concentration, enhancing the antibiotic's effectiveness against resistant strains (Oliveira et al., 2015).

Chemical Transformations and Synthesis

Chemical transformations and synthesis represent another area of application. An effective synthesis method of 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, involving the Pfitzinger reaction, showcases the potential in chemical synthesis. This compound exhibits interesting pharmacological activities, indicating the broad scope of these morpholine derivatives in drug design and chemical research (Kravchenko et al., 2006).

Analgesic and Biological Activity

Morpholine derivatives also exhibit analgesic activities. For instance, compounds like 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids have been found to display moderate antimicrobial and analgesic activity. This indicates their potential as lead compounds in the development of new analgesics or antimicrobials (Koz’minykh et al., 2004).

Electrocatalytic and Corrosion Inhibition Applications

Compounds with a morpholine structure are also studied in the field of electrocatalysis and corrosion inhibition. They have shown efficacy in retarding hydrogen evolution and ionization of iron in acidic solutions, suggesting their utility in corrosion prevention and electrochemical applications (Szauer & Klenowicz, 1975).

Medical Imaging and Diagnostic Applications

In the field of medical imaging, morpholine derivatives have shown promise. For instance, radioiodinated 4-( p-iodophenyl)butyric acid, a compound with a morpholine structure, has been explored as a versatile agent for in vivo imaging, especially in single-photon emission computed tomography. Its ability to bind to albumin and its stable nature make it a candidate for various diagnostic applications (Wen et al., 2019).

安全和危害

属性

IUPAC Name |

4-(4-morpholin-4-ylsulfonylanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUFYGYQDNEKEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。